molecular formula C10H11NO3 B7967510 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Cat. No.: B7967510
M. Wt: 193.20 g/mol
InChI Key: AQKJNETYOBRNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is an organic compound belonging to the benzoxazine family Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 3-methyl-3,4-dihydro-2H-1,4-benzoxazine with carboxylic acid derivatives under specific conditions. For instance, the reaction with 2-methoxyisopentanoyl chloride has been found to be highly selective .

Industrial Production Methods

Industrial production of this compound typically involves high-throughput mechanochemistry. This method allows for the parallel synthesis of multiple samples, making it efficient for large-scale production . The use of a multiposition jar milling system enables the processing of up to 12 samples simultaneously, which is advantageous for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various acylated derivatives and oxidation products, which can be further utilized in different applications.

Scientific Research Applications

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 7,8-Difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
  • 3-Methyl-2,3-dihydro-4H-1,4-benzoxazine

Uniqueness

3-Methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid stands out due to its unique carboxylic acid functional group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable for specific applications in chemistry and materials science .

Properties

IUPAC Name

3-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-9(10(12)13)14-8-5-3-2-4-7(8)11-6/h2-6,9,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKJNETYOBRNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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